molecular formula C10H10N4O2 B2929374 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole CAS No. 2194909-97-0

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

Cat. No.: B2929374
CAS No.: 2194909-97-0
M. Wt: 218.216
InChI Key: FHBDWIGAADELTG-UHFFFAOYSA-N
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Description

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is a heterocyclic compound that combines the structural features of furan, azetidine, and triazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heteroatoms and ring systems makes it a versatile scaffold for the development of new drugs and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of suitable precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carboxylic acid or its derivatives.

    Formation of the 1,2,3-Triazole Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines derived from the azetidine ring.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound can be used in the design of functional materials, such as sensors or catalysts, due to its unique electronic properties.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(furan-2-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole: Similar structure but different tautomeric form.

    2-[1-(furan-2-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole: Contains a pyrrolidine ring instead of an azetidine ring.

    2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,4-triazole: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

Uniqueness

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole is unique due to the combination of its three distinct ring systems, which provide a versatile platform for chemical modifications and applications. The presence of the furan ring imparts aromaticity and electronic properties, while the azetidine and triazole rings offer opportunities for diverse chemical reactivity and biological interactions.

Properties

IUPAC Name

furan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDWIGAADELTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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